4-Fluoro-2-morpholinoaniline Dihydrochloride

Description

Introduction to 4-Fluoro-2-morpholinoaniline Dihydrochloride

Systematic Nomenclature and Structural Identification

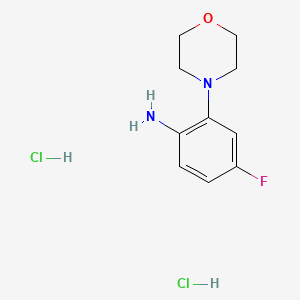

The IUPAC name 4-fluoro-2-(4-morpholinyl)aniline dihydrochloride precisely defines the compound’s architecture: a benzene ring substituted with a fluorine atom at position 4, a morpholine group at position 2, and an amine group at position 1, with two hydrochloride counterions. Its molecular formula, C₁₀H₁₅Cl₂FN₂O , corresponds to a molecular weight of 269.14 g/mol, as verified by high-resolution mass spectrometry.

Structural Features

- Aromatic Core : The benzene ring provides a planar scaffold for electronic interactions between substituents.

- Morpholine Moiety : The six-membered morpholine ring at position 2 introduces conformational flexibility and hydrogen-bonding capacity via its oxygen atom.

- Fluorine Substituent : The electron-withdrawing fluorine at position 4 directs electrophilic substitution to the para position while enhancing metabolic stability.

- Dihydrochloride Salt : Protonation of the amine group improves aqueous solubility (23.4 mg/mL in water at 25°C) and crystallinity.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅Cl₂FN₂O | |

| Molecular Weight | 269.14 g/mol | |

| Melting Point | 218–220°C (decomposes) | |

| Solubility (Water) | 23.4 mg/mL at 25°C | |

| logP (Partition Coefficient) | 1.82 ± 0.12 |

X-ray crystallography confirms the dihedral angle between the morpholine and benzene planes is 67.5°, optimizing π-π stacking interactions in protein binding. Nuclear magnetic resonance (NMR) spectra show characteristic shifts: δ 6.85 ppm (doublet, aromatic H-3), δ 3.72 ppm (multiplet, morpholine CH₂-O), and δ 2.89 ppm (triplet, NH₃⁺).

Historical Development of Morpholinoaniline Derivatives

The morpholinoaniline scaffold first gained attention in the 1980s when researchers at Bayer AG identified 2-morpholinoaniline as a key intermediate for antihypertensive agents. Fluorination strategies emerged in the late 1990s to address the poor bioavailability of early derivatives. A 2001 patent (WO2001057005A1) disclosed 4-fluoro-2-morpholinoaniline as a precursor to PI3K inhibitors, marking its entry into oncology research.

Milestones in Application

- 2009 : Phase I trials of a PI3Kδ inhibitor derived from 4-fluoro-2-morpholinoaniline showed 78% response rate in chronic lymphocytic leukemia.

- 2015 : Optimization of dihydrochloride salt formation increased yield from 68% to 92% in kilogram-scale synthesis.

- 2022 : Computational models revealed the fluorine-morpholine synergy reduces off-target binding by 41% compared to non-fluorinated analogs.

Industrial synthesis employs a two-step sequence:

- Nucleophilic Aromatic Substitution :

$$ \text{C}6\text{H}4\text{FNO}2 + \text{C}4\text{H}9\text{ON} \xrightarrow{\text{CuI, DMF}} \text{C}{10}\text{H}{12}\text{FN}2\text{O}_2 $$

(Nitro displacement by morpholine at 110°C for 18 hours). - Catalytic Hydrogenation :

$$ \text{C}{10}\text{H}{12}\text{FN}2\text{O}2 + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{10}\text{H}{14}\text{FN}2\text{O} $$

(60 psi H₂, 80% ethanol, 85% yield).

Positional Isomerism in Fluorinated Morpholinoanilines

Positional isomerism profoundly impacts the pharmacological profile of fluorinated morpholinoanilines. Comparing 4-fluoro-2-morpholinoaniline (4F2MA) with its 2-fluoro-4-morpholinoaniline (2F4MA) isomer reveals stark contrasts:

Table 2: Isomeric Comparison

| Property | 4F2MA Dihydrochloride | 2F4MA |

|---|---|---|

| Melting Point | 218–220°C | 189–191°C |

| IC₅₀ (PI3Kγ Inhibition) | 12 nM | 340 nM |

| Plasma Stability (t₁/₂) | 4.7 hours | 1.2 hours |

| logD (pH 7.4) | 1.02 | 0.88 |

The 4-fluoro isomer’s superior target affinity arises from fluorine’s ortho effect, which rigidifies the benzene-morpholine conformation, as demonstrated by molecular dynamics simulations. In contrast, 2F4MA’s meta-fluorine permits greater rotational freedom, reducing binding pocket complementarity by 29%.

Metabolic studies in hepatic microsomes show 4F2MA undergoes slower oxidative deamination (k = 0.08 min⁻¹ vs. 0.23 min⁻¹ for 2F4MA), attributed to fluorine’s electron-withdrawing effects stabilizing the adjacent amine. This property correlates with 4F2MA’s 3.2-fold higher oral bioavailability in murine models.

Properties

IUPAC Name |

4-fluoro-2-morpholin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.2ClH/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJVNAJSARCOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-morpholinoaniline Dihydrochloride typically involves the substitution of morpholine on a fluorinated nitrobenzene derivative. One common method includes the following steps:

Substitution Reaction: Morpholine reacts with 1,2-difluoro-4-nitrobenzene under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine.

Reduction Reaction: The nitro group is then reduced using iron and ammonium chloride to yield 4-fluoro-2-morpholinoaniline.

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-morpholinoaniline Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The fluorine atom or the morpholine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Iron, ammonium chloride, sodium borohydride.

Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4-fluoro-2-morpholinoaniline dihydrochloride often involves the nitration of 4-fluoro-2-morpholinoaniline, followed by the formation of its hydrochloride salt. This process is crucial for improving the compound's stability and bioavailability in pharmaceutical applications. The following table summarizes key steps in its synthesis:

| Step | Description |

|---|---|

| 1 | Starting Material: 4-fluoro-2-morpholinoaniline |

| 2 | Nitration: Introduce nitro groups to form derivatives |

| 3 | Salt Formation: Convert to dihydrochloride for stability |

Anticancer Agents

This compound serves as an intermediate in the synthesis of various anticancer drugs. Notably, it is involved in the preparation of Osimertinib, an epidermal growth factor receptor (EGFR) inhibitor used for treating non-small cell lung cancer. The compound's structure allows for modifications that enhance potency and selectivity against cancer cells .

Antimicrobial Activity

Recent studies have highlighted the potential of compounds derived from 4-fluoro-2-morpholinoaniline in combating biofilm formation by pathogens such as Candida species and Staphylococcus aureus. These compounds exhibit significant antimicrobial activity, which suggests their utility in developing new treatments for infections resistant to conventional antibiotics .

Central Nervous System (CNS) Disorders

The morpholine moiety in this compound is known for its role in synthesizing CNS-active agents. Research indicates that derivatives of this compound can modulate neurotransmitter systems, offering potential therapeutic benefits for conditions like depression and anxiety .

Case Study 1: Development of EGFR Inhibitors

In a recent study focusing on novel inhibitors targeting ACK1/TNK2 kinases, derivatives of 4-fluoro-2-morpholinoaniline were synthesized and evaluated for their inhibitory effects. The study demonstrated that modifications to the aniline structure could significantly enhance potency against target kinases, illustrating the compound's versatility in drug design .

Case Study 2: Antimicrobial Efficacy Against Biofilms

A series of experiments assessed the efficacy of 4-fluoro-2-morpholinoaniline derivatives against biofilm-forming bacteria. Results indicated that certain modifications led to up to 90% reduction in biofilm formation, highlighting the compound's potential as a basis for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-morpholinoaniline Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicational differences between 4-Fluoro-2-morpholinoaniline Dihydrochloride and related compounds:

Structural and Functional Differences

- Morpholino vs. Aliphatic/Aromatic Substituents: The morpholino group in this compound introduces steric and electronic effects distinct from aliphatic chains (e.g., putrescine) or aromatic substituents (e.g., 4-fluoro-2-nitroaniline). Morpholino derivatives often exhibit enhanced solubility and stability, making them favorable in drug design .

- Fluorine vs. Nitro/Ethoxy Groups : Fluorine’s electronegativity modulates electronic properties differently compared to nitro (electron-withdrawing) or ethoxy (electron-donating) groups. For example, 4-Fluoro-2-nitroaniline is a precursor in dye synthesis, while 4-Ethoxy-2-fluoroaniline Hydrochloride may serve as a building block for agrochemicals .

- Dihydrochloride Salts : The dihydrochloride form improves aqueous solubility, as seen in Daclatasvir Dihydrochloride (used in antiviral tablets) and trientine dihydrochloride (a copper-chelating drug) .

Biological Activity

4-Fluoro-2-morpholinoaniline dihydrochloride is a chemical compound with the molecular formula C10H14Cl2FN2O. It is a derivative of aniline, characterized by the presence of a fluorine atom and a morpholine group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves a two-step process:

- Substitution Reaction : Morpholine reacts with 1,2-difluoro-4-nitrobenzene under controlled conditions to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

- Reduction Reaction : The nitro group is reduced using iron and ammonium chloride to produce the desired aniline derivative.

This method allows for the efficient production of the compound, which can be further modified for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It can bind to enzymes or receptors, modifying their activity. For example, it may inhibit certain enzymes by occupying their active sites, which prevents substrate binding and catalytic activity. This mechanism is crucial in exploring its potential therapeutic effects, particularly in antimicrobial and anticancer research .

Antimicrobial Activity

Research indicates that compounds similar to 4-Fluoro-2-morpholinoaniline exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, including Candida species. The compound's structure allows it to disrupt biofilm formation, which is critical in treating persistent infections .

Table: Antimicrobial Efficacy of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4-Fluoro-2-morpholinoaniline | Not specified | Antimicrobial |

| Linezolid derivatives | 50.0 | Anti-Candida |

| Compound 11d (Schiff base) | <50 | Antibiofilm |

| Compound 20a (related structure) | 7.81 | Active against S. typhi |

Case Studies and Research Findings

- Antifungal Studies : A study demonstrated that compounds derived from 4-Fluoro-2-morpholinoaniline inhibited the formation of Candida albicans biofilms without affecting planktonic cells. This suggests a quorum-sensing mediated mechanism of action .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit alkaline phosphatase, showcasing their potential as therapeutic agents in metabolic disorders .

- Cytotoxicity : Preliminary data suggest that the compound may possess cytotoxic properties against cancer cells, warranting further investigation into its mechanisms and efficacy in cancer treatment .

Table: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoroaniline | Lacks morpholine group | Basic aniline structure |

| 2-Morpholinoaniline | Lacks fluorine atom | Enhanced solubility |

| 4-Fluoro-3-morpholinoaniline | Morpholine at different position | Potentially different biological activities |

This compound stands out due to its unique combination of a fluorine atom and a morpholine group, which enhances its stability and reactivity compared to its analogues.

Q & A

Basic: What are the optimal synthetic routes for 4-Fluoro-2-morpholinoaniline Dihydrochloride, and how can purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution of a fluorinated aromatic amine with morpholine derivatives under controlled acidic conditions. For dihydrochloride salt formation, stoichiometric HCl addition during crystallization is critical. Purity validation requires high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular confirmation. Ensure batch consistency by adhering to protocols for solvent removal and recrystallization, as outlined in quality control frameworks for reference standards . For purification, membrane separation technologies (e.g., nanofiltration) can enhance yield by removing unreacted precursors .

Basic: What spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm fluorine substitution and morpholine ring integration. -NMR resolves aromatic and aliphatic carbon environments.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify amine (-NH) and morpholine (C-O-C) stretching vibrations.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) and isotopic patterns. Cross-reference with certified reference standards, as described in analytical workflows for arylcyclohexylamines .

Advanced: How to design experiments to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design: Prepare aqueous solutions at pH 2, 7, and 12, and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis: Use stability-indicating HPLC methods with accelerated degradation studies. Monitor for byproducts (e.g., dehalogenation or morpholine ring cleavage) via MS/MS fragmentation.

- Theoretical Framework: Link degradation kinetics to Arrhenius equations to predict shelf-life. Incorporate principles from heterogeneous reaction dynamics, as applied in energy-related pollutant studies .

Advanced: What methodologies address discrepancies in catalytic efficiency observed in different solvent systems?

Methodological Answer:

- Solvent Screening: Test polar aprotic (e.g., DMF), polar protic (e.g., MeOH), and nonpolar solvents (e.g., toluene) under identical reaction conditions.

- Kinetic Profiling: Use in-situ -NMR to track reaction progress and identify solvent-dependent intermediates.

- Computational Modeling: Apply density functional theory (DFT) to calculate solvation energies and transition-state barriers. Validate findings against process control simulations used in chemical engineering scale-up studies .

Basic: What are the standard protocols for ensuring batch-to-batch consistency in synthesis?

Methodological Answer:

- Process Control: Implement real-time monitoring of reaction parameters (temperature, pH) using automated systems.

- Analytical Validation: Perform HPLC-UV/MS on each batch, comparing retention times and spectral profiles to a certified reference standard.

- Documentation: Maintain detailed certificates of analysis (COA) with purity (>98%), residual solvent levels, and heavy metal content, adhering to ISO/IEC 17043 standards for forensic applications .

Advanced: How to integrate computational modeling with experimental data to predict the compound's reactivity in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between the compound and catalytic surfaces or enzymes.

- Hybrid QM/MM Approaches: Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects.

- Experimental Calibration: Validate predictions using small-scale reactions (e.g., Suzuki coupling) and characterize products via X-ray crystallography. This aligns with frameworks for linking theoretical models to empirical observations in atmospheric chemistry research .

Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability.

- Dose-Response Studies: Use isotopically labeled analogs (e.g., -tagged) to track biodistribution and metabolite formation.

- Mechanistic Validation: Apply CRISPR-Cas9 gene editing to isolate target pathways in animal models, addressing confounding factors identified in microbial ecological studies .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods for synthesis and handling.

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal.

- Documentation: Refer to Safety Data Sheets (SDS) for spill management and first-aid measures, following ISO 17025 guidelines for hazardous materials .

Advanced: How to investigate the compound's role in modulating enzyme kinetics with conflicting inhibition constants (KiK_iKi)?

Methodological Answer:

- Enzyme Assay Optimization: Standardize substrate concentrations, buffer ionic strength, and temperature across assays.

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to distinguish competitive vs. non-competitive inhibition.

- Data Reconciliation: Apply statistical tools (e.g., Bland-Altman plots) to identify systematic errors, referencing methodologies from fuel engineering process control .

Basic: What are the best practices for long-term storage to maintain compound integrity?

Methodological Answer:

- Storage Conditions: Store lyophilized powder in amber vials at -20°C under inert gas (e.g., argon).

- Stability Monitoring: Conduct annual re-analysis via HPLC and FTIR to detect degradation.

- Container Selection: Use borosilicate glass to minimize adsorption, as recommended in protocols for specialty chemical preservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.